2-bromo-N-(thiophen-3-ylmethyl)aniline
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Overview
Description
2-bromo-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C11H10BrNS It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-3-ylmethyl group and the benzene ring is substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 2-bromoaniline with thiophen-3-ylmethanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of an N-substituted aniline derivative.
Oxidation Reactions: Oxidation of the thiophene ring can yield sulfoxides or sulfones.
Reduction Reactions: Reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
2-bromo-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(thiophen-3-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and the bromine atom can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(thiophen-2-ylmethyl)aniline
- 4-bromo-N-(thiophen-3-ylmethyl)aniline
- 2-chloro-N-(thiophen-3-ylmethyl)aniline
Uniqueness
2-bromo-N-(thiophen-3-ylmethyl)aniline is unique due to the specific positioning of the bromine atom and the thiophen-3-ylmethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the bromine atom can influence the compound’s ability to undergo substitution reactions, while the thiophene ring can affect its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C11H10BrNS |
---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
2-bromo-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H10BrNS/c12-10-3-1-2-4-11(10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2 |
InChI Key |
CULOXIJZABWCFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CSC=C2)Br |
Origin of Product |
United States |
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